Methyl 4-cyanonicotinate

Description

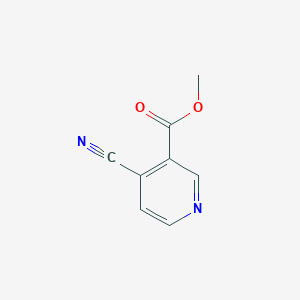

Methyl 4-cyanonicotinate (CAS: Not explicitly listed in evidence; inferred structural formula: C₈H₆N₂O₂) is a nicotinic acid derivative where the pyridine ring is substituted with a cyano (-CN) group at the 4-position and a methyl ester (-COOCH₃) at the 2-position. Its reactivity is influenced by the electron-withdrawing cyano group, which enhances electrophilic substitution at specific ring positions.

Properties

IUPAC Name |

methyl 4-cyanopyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c1-12-8(11)7-5-10-3-2-6(7)4-9/h2-3,5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEVXMDBAMNSGET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CN=C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90515815 | |

| Record name | Methyl 4-cyanopyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90515815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87544-83-0 | |

| Record name | Methyl 4-cyanopyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90515815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-cyanonicotinate can be synthesized through several methods. One common approach involves the reaction of 4-cyanonicotinic acid with methanol in the presence of a dehydrating agent such as sulfuric acid. The reaction typically occurs under reflux conditions, leading to the formation of the methyl ester .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing yield and purity. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the esterification reaction .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-cyanonicotinate undergoes various chemical reactions, including:

Oxidation: The cyano group can be oxidized to form carboxylic acids.

Reduction: The cyano group can be reduced to primary amines using reagents like lithium aluminum hydride.

Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.

Substitution: Sodium methoxide or other nucleophiles in anhydrous conditions.

Major Products:

Oxidation: 4-cyanonicotinic acid.

Reduction: 4-aminonicotinic acid.

Substitution: Various substituted nicotinates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-cyanonicotinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-cyanonicotinate involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes and receptors. These interactions

Biological Activity

Methyl 4-cyanonicotinate (MCN) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its synthesis, biological properties, and relevant studies that highlight its therapeutic potential.

Synthesis

This compound can be synthesized through various chemical pathways. The typical method involves the reaction of nicotinic acid derivatives with cyanide sources, followed by methylation processes. The synthesis route generally includes:

- Esterification : The initial step involves the esterification of nicotinic acid to form the corresponding methyl ester.

- Cyanation : The introduction of a cyano group is achieved via nucleophilic substitution reactions.

- Purification : The final product is purified through recrystallization or chromatography techniques to obtain a high-purity compound suitable for biological testing.

Antifibrotic Properties

Recent studies have demonstrated that derivatives of this compound exhibit significant antifibrotic activity. For instance, compounds structurally related to MCN have been evaluated for their ability to inhibit collagen synthesis in hepatic stellate cells (HSCs).

- IC50 Values : In vitro studies reported IC50 values for related compounds ranging from 45.69 μM to 45.81 μM, indicating effective inhibition of collagen production and suggesting a potential therapeutic application in liver fibrosis .

The antifibrotic effects are largely attributed to the inhibition of collagen prolyl-4-hydroxylase (CP4H), an enzyme critical for collagen maturation. By blocking this enzyme's activity, MCN and its derivatives can reduce fibrosis markers such as hydroxyproline levels in cell culture systems.

Case Studies

-

Study on Hepatic Fibrosis :

- Objective : To evaluate the antifibrotic effects of MCN derivatives in a rat model of chronic liver injury.

- Methodology : Rats were treated with compounds for a duration of four weeks, followed by histological analysis using Picro-Sirius red staining.

- Results : Significant reductions in collagen deposition were observed, alongside decreased expression of transforming growth factor-beta (TGF-β), a key mediator in fibrogenesis.

-

Cell Proliferation Assays :

- Objective : To assess the impact of MCN on HSC proliferation.

- Methodology : MTT assays were conducted to determine cell viability after treatment with various concentrations of MCN derivatives.

- Results : The compounds showed minimal cytotoxicity while effectively reducing HSC proliferation, supporting their potential as antifibrotic agents.

Comparative Analysis Table

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares methyl 4-cyanonicotinate with structurally related esters and substituted nicotinates:

Key Observations :

- cyano-mediated cross-coupling) .

- Bioactivity: Methyl 6-amino-4-chloronicotinate (similarity 0.95) is used in drug synthesis, suggesting this compound may also serve as a pharmacophore precursor .

Physicochemical Properties

Data inferred from analogous compounds (e.g., methyl nicotinate, methyl salicylate ):

Notes:

Key Differences :

- The cyano group in this compound may pose higher toxicity risks (e.g., metabolic release of cyanide) compared to chloro or ester substituents .

Q & A

Q. What are the recommended synthetic routes and characterization methods for Methyl 4-cyanonicotinate?

- Methodological Answer : this compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a procedure analogous to Ethyl 4-cyanonicotinate synthesis () involves reacting a pyridine derivative with a cyanating agent under controlled conditions. Key steps include:

- Reaction Optimization : Use catalysts (e.g., Pd-based) to enhance yield and selectivity.

- Purification : Column chromatography (petroleum ether/EtOAc) to isolate the product.

- Characterization :

- 1H/13C NMR : Peaks at δ 9.39 (s, 1H, pyridinic H) and δ 162.7 (ester carbonyl) confirm structure .

- HRMS : Validate molecular ion ([M+H]+) with <1 ppm error .

- Purity : Ensure >95% purity via HPLC and elemental analysis.

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Handling : Use PPE (gloves, goggles) due to potential irritancy (GHS classification; see Safety Data Sheets in ). Avoid inhalation and contact with incompatible materials (e.g., strong oxidizers) .

- Storage : Keep in airtight containers at 2–8°C under inert gas (N2/Ar) to prevent hydrolysis of the ester and nitrile groups. Monitor for degradation via periodic NMR analysis.

Q. What spectroscopic techniques are critical for confirming the identity of this compound?

- Methodological Answer :

- FT-IR : Confirm nitrile (C≡N stretch ~2200 cm⁻¹) and ester (C=O ~1700 cm⁻¹) functional groups.

- NMR : Use 2D experiments (HSQC, HMBC) to resolve overlapping signals in pyridine derivatives. Compare data to literature (e.g., ) .

- Mass Spectrometry : HRMS or LC-MS to verify molecular formula and isotopic patterns.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity or spectroscopic data for this compound derivatives?

- Methodological Answer :

- Data Validation : Cross-check with primary sources (e.g., NIST Chemistry WebBook in ) and replicate experiments under standardized conditions .

- Systematic Review : Apply Cochrane guidelines () to assess study quality, focusing on variables like solvent polarity, temperature, and catalyst loading .

- Meta-Analysis : Use statistical tools (e.g., ANOVA) to evaluate variability across studies and identify confounding factors .

Q. What computational methods can predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to model transition states for nucleophilic attacks on the pyridine ring.

- Molecular Dynamics : Simulate solvent effects on reaction pathways using software like Gaussian or ORCA.

- SAR Studies : Corrate experimental IC50 values (if available) with electronic parameters (HOMO/LUMO energies) to design derivatives with enhanced bioactivity.

Q. How should researchers design experiments to study the ecological impact of this compound?

- Methodological Answer :

- Toxicity Assays : Follow OECD guidelines for acute toxicity (e.g., Daphnia magna EC50) and biodegradability .

- Exposure Modeling : Use fugacity models to predict environmental partitioning (air, water, soil) based on logP and Henry’s Law constants .

- Meta-Data Integration : Combine results with existing databases (e.g., EPA CompTox) to assess bioaccumulation potential .

Data Presentation and Reproducibility

Q. What are best practices for presenting synthetic and analytical data in publications?

- Methodological Answer :

- Tables : Include reaction yields, NMR shifts, and HRMS data (see for formatting) .

- Supplementary Materials : Deposit raw NMR spectra, chromatograms, and computational inputs in repositories like Zenodo.

- Reproducibility : Follow Beilstein Journal guidelines (): detail solvent grades, instrument calibration, and statistical methods (e.g., error bars for triplicate experiments) .

Q. How can researchers ensure methodological transparency when reporting novel reactions involving this compound?

- Methodological Answer :

- PICOT Framework (): Define Population (substrate scope), Intervention (reaction conditions), Comparison (control experiments), Outcome (yield/purity), and Time (reaction kinetics) .

- Negative Controls : Report failed attempts (e.g., catalyst-free reactions) to highlight protocol necessity.

- Ethical Reporting : Disclose conflicts of interest and funding sources per ICMJE guidelines .

Conflict Resolution in Data Interpretation

Q. What strategies address discrepancies between computational predictions and experimental results for this compound?

- Methodological Answer :

- Error Analysis : Quantify uncertainties in DFT calculations (e.g., basis set limitations) and compare to experimental error margins.

- Sensitivity Testing : Vary computational parameters (solvent models, convergence criteria) to identify robustness of predictions.

- Collaborative Validation : Share raw data via platforms like GitHub for peer verification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.